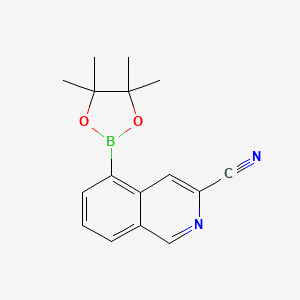
4-Bromo-3-fluorobenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluorobenzenesulfonohydrazide is an organic compound with the molecular formula C6H6BrFN2O2S. It is a derivative of benzenesulfonohydrazide, where the benzene ring is substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and hydrazine for the formation of the hydrazide group .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-fluorobenzenesulfonohydrazide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorobenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives .
Scientific Research Applications
4-Bromo-3-fluorobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluorobenzenesulfonohydrazide exerts its effects involves interactions with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzaldehyde
- 4-Bromo-3-fluorobenzotrifluoride
- 4-Bromo-3-fluorobenzene
Uniqueness
4-Bromo-3-fluorobenzenesulfonohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the sulfonohydrazide group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H6BrFN2O2S |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-bromo-3-fluorobenzenesulfonohydrazide |
InChI |
InChI=1S/C6H6BrFN2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2 |
InChI Key |
RYHVTHQVSXMIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
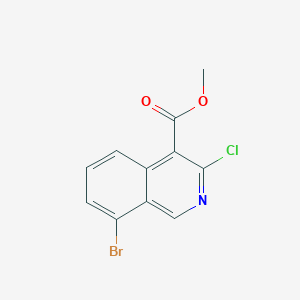
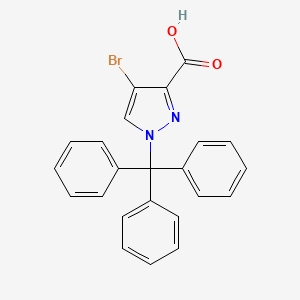
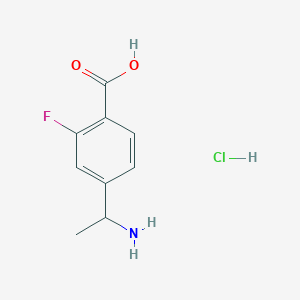
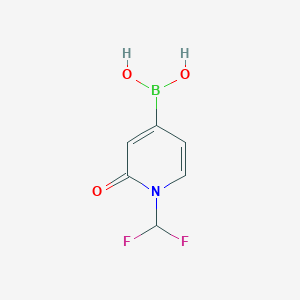
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)



